N-Acetylglucosamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

167 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis and Cellular Functions

Studies reveal that AldNac is synthesized through an enzymatic conversion of GlcNAc by specific aldo/keto reductases. [] This modification process introduces the aldehyde group, enabling AldNac to participate in various cellular events, including:

- Protein Glycosylation: AldNac serves as a crucial glycosylating agent for proteins, attaching itself to specific amino acid residues through glycosidic linkages. This protein glycosylation mediated by AldNac is essential for protein folding, stability, and function. []

- Glycan Remodeling: AldNac can be involved in remodeling existing glycan structures on proteins or lipids. This remodeling process plays a role in regulating protein activity and cellular signaling pathways. []

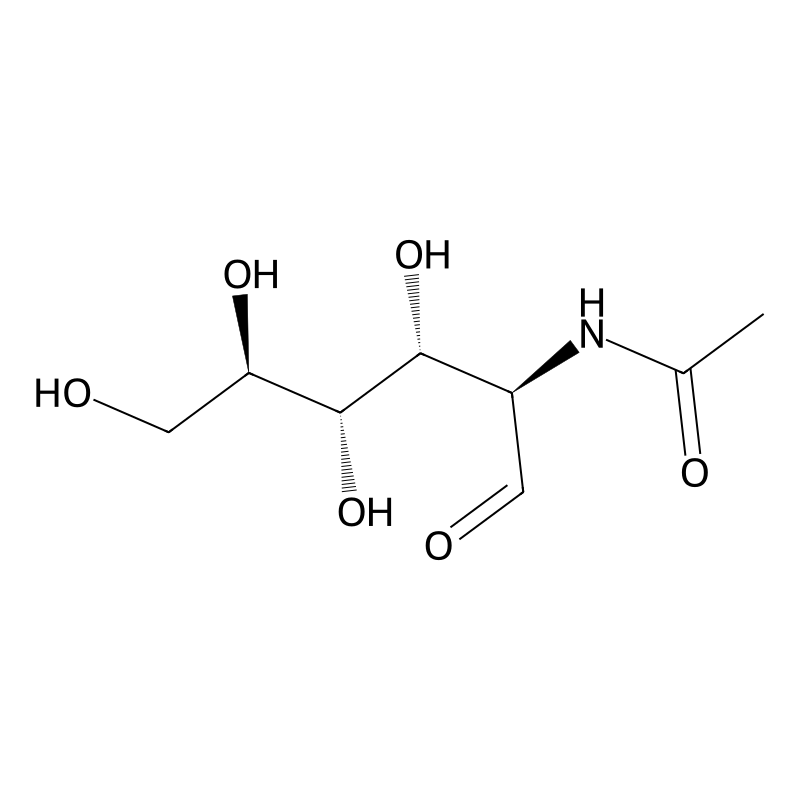

N-Acetylglucosamine, also known as N-acetyl-2-amino-2-deoxy-D-glucose, is an amide derivative of the monosaccharide glucose. It has the molecular formula and a molecular weight of approximately 221.21 g/mol. This compound is characterized by a secondary amide bond between glucosamine and acetic acid, making it a crucial component in various biological systems. N-Acetylglucosamine is a fundamental building block of chitin, a structural polysaccharide found in the exoskeletons of arthropods, as well as in the cell walls of fungi and some algae. Additionally, it plays a significant role in the formation of glycoproteins and glycolipids, influencing cellular communication and structural integrity

GlcNAc, primarily in its cyclic form (N-Acetyl-D-Glucosamine), plays a significant role in various biological processes [, ]. Here are two examples: As mentioned earlier, GlcNAc serves as a building block for complex carbohydrates like chitin and peptidoglycan [, ]. These carbohydrates play structural roles in cell walls and provide protection and support to organisms. GlcNAc can be attached to proteins through a process called O-glycosylation []. This modification can affect protein function, stability, and localization within the cell, influencing various cellular signaling pathways [].Glycan Synthesis

Cellular Signaling

The enzymatic phosphorylation of N-acetylglucosamine is catalyzed by N-acetylglucosamine kinase, which converts it into N-acetylglucosamine 6-phosphate using adenosine triphosphate as a phosphate donor . This reaction is vital for metabolic pathways involving amino sugars.

N-Acetylglucosamine exhibits several biological activities. It is integral to the biosynthesis of glycosaminoglycans, such as hyaluronic acid, which are essential for maintaining tissue hydration and elasticity. Furthermore, N-acetylglucosamine is involved in the regulation of cellular processes through O-GlcNAcylation—a post-translational modification that affects protein function by adding N-acetylglucosamine residues to serine or threonine residues on proteins . This modification plays a crucial role in signaling pathways related to stress responses and metabolic regulation.

Research has also indicated that N-acetylglucosamine can influence immune responses by modulating the release of inflammatory mediators

N-Acetylglucosamine has numerous applications across various fields: Studies have shown that N-acetylglucosamine interacts with various proteins, influencing their activity through O-GlcNAcylation. For instance, this modification can activate or deactivate enzymes involved in metabolic pathways or transcription factors that regulate gene expression . The interaction between N-acetylglucosamine and proteins is crucial for understanding its role in cellular signaling and metabolism. N-Acetylglucosamine shares structural similarities with several other compounds derived from glucose. Below is a comparison highlighting its uniqueness: N-Acetylglucosamine's unique position lies in its dual role as both a structural component in polysaccharides like chitin and as an active participant in cellular signaling through glycosylation processes

N-Acetylglucosamine, with the molecular formula C₈H₁₅NO₆, exhibits a molecular weight of 221.21 grams per mole [1] [2] [3]. The compound represents an amide derivative formed between glucosamine and acetic acid, creating a secondary amide linkage [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide [5] [6]. The stereochemical configuration of N-acetylglucosamine demonstrates five defined stereocenters, with the α-anomer being the most abundant form in crystalline structures [2] [7]. The pyranose ring adopts a ⁴C₁ chair configuration, which represents the energetically favored conformation [7]. In this configuration, both the hydroxymethyl (-CH₂OH) and acetamido (-NHC(═O)CH₃) groups occupy equatorial positions, contributing to the enhanced stability of this conformational arrangement [7]. The flexibility of the hydroxymethyl group leads to three distinct staggered conformations: gauche-minus (G⁻), gauche-plus (G⁺), and trans (T) forms, characterized by O₆-C₆-C₅-O₅ dihedral angles of approximately -60°, 60°, and 180°, respectively [7]. Advanced rotational spectroscopy studies have revealed three primary conformers in gas-phase conditions: G⁺g⁻, Tg⁺, and G⁻g⁺, with the Tg⁺ conformer showing unusually high population due to enhanced intramolecular hydrogen bonding networks [7]. Crystallographic investigations have provided detailed structural information about N-acetylglucosamine and its derivatives. The compound crystallizes in multiple space groups depending on specific conditions and complexation states. Studies of N-acetylglucosamine 6-phosphate deacetylase crystals revealed orthorhombic crystal systems with space group P2₁2₁2₁, exhibiting unit-cell parameters of a = 82.09 Å, b = 114.50 Å, and c = 80.17 Å [8] [9]. These crystals diffracted to maximum resolutions of 1.8 Å, demonstrating excellent crystalline order [8] [9]. More recent crystallographic analyses of N-acetylglucosamine 2-epimerase from Nostoc species revealed a different crystal packing arrangement in space group P4₂2₁2₁, with the structure resolved at 1.70 Å resolution [10]. The enzyme crystals contained chloride ions and ethylene glycol molecules within the asymmetric unit, alongside water molecules [10]. The barrel structure characteristic of these enzymes comprises two concentric rings of six helices each, with overall dimensions of approximately 50 Å in diameter and 30 Å in length [10]. Conformational analysis using advanced microwave spectroscopy techniques has revealed that all observed conformers maintain consistent orientation of the acetamido group [7]. This structural consistency explains the highly selective binding behavior of N-acetylglucosamine with specific amino acid residues in biological systems [7]. The conformational preferences are primarily controlled by intramolecular hydrogen bond networks formed between polar groups in the acetamido moiety and hydroxyl groups, with a particularly strong OH···O═C interaction dominating the stabilization [7] [11]. The conformational distribution of N-acetylglucosamine differs significantly from related sugars such as glucose and glucosamine. Notably, the population of the Tg⁺ conformer in N-acetylglucosamine is substantially higher than in glucose and glucosamine, while the G⁻g⁺ conformer population decreases by approximately 20% [7]. This observation suggests that the typical gauche effect, commonly attributed to G⁻g⁺ and G⁺g⁻ conformers in glucose and glucosamine, becomes attenuated in the N-acetylated derivative [7]. The thermodynamic properties of N-acetylglucosamine demonstrate characteristic behavior patterns that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 205°C to 211°C, with decomposition occurring at elevated temperatures [12] [3] [13]. The specific rotation values range from +39.0° to +42.0° (c=1, H₂O), indicating the optical activity of the chiral compound [12] [3]. Solubility studies reveal that N-acetylglucosamine demonstrates high solubility in water due to multiple hydroxyl groups that facilitate hydrogen bonding interactions [14] [15] [16]. Comprehensive solubility measurements across various solvent systems indicate temperature-dependent behavior, with solubility increasing substantially with rising temperature [14] [15]. The solubility order in aqueous binary solvent mixtures follows: water + dimethylformamide > water + methanol > water + n-propanol > water + acetonitrile [14] [15]. Specific solubility data demonstrate that in pure water, the mole fraction solubility increases from 23.20 × 10⁻³ at 283.15 K to 41.53 × 10⁻³ at 323.15 K [14]. The water content shows positive correlation with solubility in all experimental binary solvents [14] [15]. These solubility characteristics have been successfully modeled using the modified Apelblat equation, the CNIBS/R-K model, and the Apelblat-Jouyban-Acree model [14] [15]. The vapor pressure of N-acetylglucosamine is reported as 8 Pa at 20°C, indicating relatively low volatility [3]. The density of the compound is 1.54 g/cm³, reflecting the compact molecular structure [3]. Heat capacity measurements reveal temperature-dependent behavior, with solid-state values ranging from 269.80 J/mol·K at 288.15 K to 332.00 J/mol·K at 358.15 K [17]. Thermodynamic modeling has provided additional insights into the compound's properties. The calculated boiling point is predicted to be 636.4°C ± 55.0°C, though experimental verification remains challenging due to thermal decomposition [3]. The enthalpy of vaporization is estimated at 125.36 kJ/mol using theoretical calculations [17]. The logarithmic partition coefficient (logP) value of -2.2 at 23.7°C indicates hydrophilic character, consistent with the observed high water solubility [3]. The stability profile of N-acetylglucosamine demonstrates good chemical stability under normal storage conditions, with specific sensitivity to moisture and exposure to strong oxidizing agents [18] [19]. The compound remains stable when stored at room temperature in dry conditions, though hygroscopic properties necessitate protection from atmospheric moisture [12] [19]. Thermal stability analysis reveals that N-acetylglucosamine begins decomposition at temperatures above 200°C, producing volatile degradation products including pyrazines, pyridines, pyrroles, and furans [20]. The major thermal degradation product is 3-acetamido-5-acetylfuran, followed by 2-acetylfuran, 3-acetamidofuran, and various pyrazine derivatives [20]. Pyrolysis studies at 200°C for 30 minutes have identified the complete degradation profile, providing insights into thermal decomposition pathways [20]. Chemical stability investigations indicate that N-acetylglucosamine demonstrates resistance to hydrolysis under neutral conditions but shows increased reactivity under strongly acidic or basic conditions [18] [19]. The compound exhibits compatibility with most common laboratory solvents, though it shows limited solubility in non-polar organic solvents [16] [3]. Oxidative stability studies reveal that N-acetylglucosamine requires protection from strong oxidizing agents, which can lead to structural modification of the hydroxyl groups or the acetamido moiety [18] [19]. Under normal atmospheric conditions, the compound demonstrates adequate stability for extended storage periods when properly protected from moisture [12] [19]. The reactivity profile of N-acetylglucosamine derivatives reveals interesting patterns related to glycosylation reactions. Studies have demonstrated that the hydroxyl groups of partially protected N-acetylglucosamine derivatives exhibit reduced reactivity compared to corresponding glucosamine derivatives [21]. This reduced reactivity is attributed to intramolecular hydrogen bonding between the acetamido group and adjacent hydroxyl groups, which influences the nucleophilic character of these groups [21]. Environmental stability assessments indicate that N-acetylglucosamine demonstrates acceptable stability under physiological conditions, with no significant degradation observed at body temperature and physiological pH ranges [18] [19]. The compound exhibits no known hazardous decomposition products under normal handling conditions, though thermal decomposition can produce carbon monoxide, carbon dioxide, and nitrogen oxides [18] [19]. pH stability studies reveal that N-acetylglucosamine maintains structural integrity across a wide pH range, though extreme acidic or basic conditions may promote hydrolysis of the acetamido linkage [18] [19]. The compound demonstrates good photostability under normal laboratory lighting conditions, requiring no special protection from ambient light exposure [19].

Compound Structure Similarity Unique Features Glucosamine Amino sugar Lacks acetyl group; serves primarily in chitin synthesis N-Acetylgalactosamine Amide derivative Similar structure; involved in different glycosaminoglycan synthesis Chitobiose Disaccharide unit Composed of two N-acetylglucosamines; part of chitin Hyaluronic Acid Polymer of alternating sugars Composed of glucuronic acid and N-acetylglucosamine Atomic Composition and Stereochemistry

Crystallographic and Conformational Analysis

Thermodynamic and Solubility Profiles

Stability and Reactivity Under Varied Conditions

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Dates

2: Naseem S, Konopka JB. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens. PLoS Pathog. 2015 Jul 30;11(7):e1004947. doi: 10.1371/journal.ppat.1004947. eCollection 2015 Jul. Review. PubMed PMID: 26226264; PubMed Central PMCID: PMC4520607.

3: Olivier-Van Stichelen S, Hanover JA. You are what you eat: O-linked N-acetylglucosamine in disease, development and epigenetics. Curr Opin Clin Nutr Metab Care. 2015 Jul;18(4):339-45. doi: 10.1097/MCO.0000000000000188. Review. PubMed PMID: 26049631; PubMed Central PMCID: PMC4479189.

4: Guo H, Xiang J. [Influence of poly-β-1-6-N-acetylglucosamine on biofilm formation and drug resistance of Acinetobacter baumannii]. Zhonghua Shao Shang Za Zhi. 2015 Feb;31(1):45-7. Review. Chinese. PubMed PMID: 25876639.

5: Ogawa M, Sawaguchi S, Furukawa K, Okajima T. N-acetylglucosamine modification in the lumen of the endoplasmic reticulum. Biochim Biophys Acta. 2015 Jun;1850(6):1319-24. doi: 10.1016/j.bbagen.2015.03.003. Epub 2015 Mar 17. Review. PubMed PMID: 25791024.

6: Ogawa M, Furukawa K, Okajima T. Extracellular O-linked β-N-acetylglucosamine: Its biology and relationship to human disease. World J Biol Chem. 2014 May 26;5(2):224-30. doi: 10.4331/wjbc.v5.i2.224. Review. PubMed PMID: 24921011; PubMed Central PMCID: PMC4050115.

7: Liu L, Liu Y, Shin HD, Chen R, Li J, Du G, Chen J. Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives. Appl Microbiol Biotechnol. 2013 Jul;97(14):6149-58. doi: 10.1007/s00253-013-4995-6. Epub 2013 Jun 11. Review. PubMed PMID: 23754704.

8: Zhang J, Zhang L, Li X, Xu W. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors: a new class of antibacterial agents. Curr Med Chem. 2012;19(13):2038-50. Review. PubMed PMID: 22414079.

9: Zachara NE. The roles of O-linked β-N-acetylglucosamine in cardiovascular physiology and disease. Am J Physiol Heart Circ Physiol. 2012 May 15;302(10):H1905-18. doi: 10.1152/ajpheart.00445.2011. Epub 2012 Jan 27. Review. PubMed PMID: 22287582; PubMed Central PMCID: PMC3362101.

10: Darley-Usmar VM, Ball LE, Chatham JC. Protein O-linked β-N-acetylglucosamine: a novel effector of cardiomyocyte metabolism and function. J Mol Cell Cardiol. 2012 Mar;52(3):538-49. doi: 10.1016/j.yjmcc.2011.08.009. Epub 2011 Aug 22. Review. PubMed PMID: 21878340; PubMed Central PMCID: PMC3928598.

11: Gautam A, Rishi P, Tewari R. UDP-N-acetylglucosamine enolpyruvyl transferase as a potential target for antibacterial chemotherapy: recent developments. Appl Microbiol Biotechnol. 2011 Oct;92(2):211-25. doi: 10.1007/s00253-011-3512-z. Epub 2011 Aug 7. Review. PubMed PMID: 21822642.

12: Chen JK, Shen CR, Liu CL. N-acetylglucosamine: production and applications. Mar Drugs. 2010 Sep 15;8(9):2493-516. doi: 10.3390/md8092493. Review. PubMed PMID: 20948902; PubMed Central PMCID: PMC2953398.

13: Chopra A. (99m)Tc-Labeled S-benzoylmercaptoacetyl triglycine n-acetylglucosamine. 2010 Apr 21 [updated 2010 May 13]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK42929/ PubMed PMID: 20641990.

14: Butkinaree C, Park K, Hart GW. O-linked beta-N-acetylglucosamine (O-GlcNAc): Extensive crosstalk with phosphorylation to regulate signaling and transcription in response to nutrients and stress. Biochim Biophys Acta. 2010 Feb;1800(2):96-106. doi: 10.1016/j.bbagen.2009.07.018. Epub 2009 Aug 6. Review. PubMed PMID: 19647786; PubMed Central PMCID: PMC2815129.

15: Chatham JC, Marchase RB. The role of protein O-linked beta-N-acetylglucosamine in mediating cardiac stress responses. Biochim Biophys Acta. 2010 Feb;1800(2):57-66. doi: 10.1016/j.bbagen.2009.07.004. Epub 2009 Jul 14. Review. PubMed PMID: 19607882; PubMed Central PMCID: PMC2814923.

16: Ngoh GA, Jones SP. New insights into metabolic signaling and cell survival: the role of beta-O-linkage of N-acetylglucosamine. J Pharmacol Exp Ther. 2008 Dec;327(3):602-9. doi: 10.1124/jpet.108.143263. Epub 2008 Sep 3. Review. PubMed PMID: 18768779.

17: Golks A, Guerini D. The O-linked N-acetylglucosamine modification in cellular signalling and the immune system. 'Protein modifications: beyond the usual suspects' review series. EMBO Rep. 2008 Aug;9(8):748-53. doi: 10.1038/embor.2008.129. Epub 2008 Jul 11. Review. PubMed PMID: 18617890; PubMed Central PMCID: PMC2515212.

18: Hart GW, Housley MP, Slawson C. Cycling of O-linked beta-N-acetylglucosamine on nucleocytoplasmic proteins. Nature. 2007 Apr 26;446(7139):1017-22. Review. PubMed PMID: 17460662.

19: Musselmann K, Hassell JR. Focus on molecules: CHST6 (carbohydrate sulfotransferase 6; corneal N-acetylglucosamine-6-sulfotransferase). Exp Eye Res. 2006 Oct;83(4):707-8. Epub 2006 Mar 23. Review. PubMed PMID: 16549065.

20: Chou TY, Hart GW. O-linked N-acetylglucosamine and cancer: messages from the glycosylation of c-Myc. Adv Exp Med Biol. 2001;491:413-8. Review. PubMed PMID: 14533811.

Explore Compound Types